Isoquinolin-8-ylboronic acid
Description
Significance of Boronic Acids in Organic Synthesis and Medicinal Chemistry
Boronic acids, with the general formula R–B(OH)₂, are a class of organoboron compounds that have become indispensable tools in modern chemistry. molecularcloud.orglabinsights.nl Their stability, generally low toxicity, and versatile reactivity make them valuable as synthetic intermediates and building blocks for complex molecules. nih.govboronmolecular.com A key application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. nih.govorganic-chemistry.org Beyond synthesis, boronic acids are gaining prominence in medicinal chemistry. boronmolecular.com They can form reversible covalent bonds with diols, a feature exploited in developing sensors for carbohydrates and in drug delivery systems. labinsights.nlboronmolecular.comcymitquimica.com Furthermore, their ability to interact with amino acid residues in proteins has led to their use as enzyme inhibitors. boronmolecular.commerckmillipore.com
Overview of Isoquinoline (B145761) Derivatives in Chemical Science
Isoquinoline is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.com This structural motif is found in numerous natural products, particularly alkaloids like papaverine, and is considered a "privileged scaffold" in medicinal chemistry. numberanalytics.comnih.govnih.gov Isoquinoline and its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties. nih.govwisdomlib.org This wide range of biological functions has made the isoquinoline framework a focal point for intensive research and development in the pharmaceutical and agrochemical industries. numberanalytics.comnih.gov
Rationale for Research Focus on Isoquinolin-8-ylboronic Acid
The research focus on this compound stems from its identity as a bifunctional molecule that marries the potent biological relevance of the isoquinoline core with the synthetic versatility of the boronic acid group. cymitquimica.com This compound serves as a crucial building block, enabling the direct incorporation of the isoquinolin-8-yl moiety into larger, more elaborate molecular architectures through reactions like the Suzuki-Miyaura coupling. This capability is of paramount importance for medicinal chemists aiming to synthesize novel derivatives of isoquinoline for drug discovery programs and for material scientists developing new functional materials. cymitquimica.comchembk.com
Structure
2D Structure
Properties
IUPAC Name |
isoquinolin-8-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCMKNFWHLIGSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NC=CC2=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657367 | |
| Record name | Isoquinolin-8-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721401-43-0 | |
| Record name | Isoquinolin-8-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Advanced Organic Synthesis
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, becoming an indispensable tool for synthetic chemists. Isoquinolin-8-ylboronic acid is a key participant in these transformations, offering a direct pathway to introduce the isoquinoline (B145761) motif into a wide array of organic molecules.
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon single bond by coupling an organoboron species with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.org This reaction is widely employed in the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org
The catalytic cycle can be influenced by various factors, including the choice of palladium precursor, ligands, base, and solvent. harvard.edu Palladium(II) sources like palladium acetate (B1210297) are often used and are reduced in situ to the active Pd(0) species. yonedalabs.com
The use of heteroarylboronic acids, such as this compound, in Suzuki-Miyaura couplings has been a subject of considerable research. nih.gov These compounds allow for the direct installation of heterocyclic moieties, which are prevalent in pharmaceuticals and natural products. nih.gov However, the stability and reactivity of heteroarylboronic acids can present challenges. For instance, some heteroarylboronic acids are prone to protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom, which can lead to lower yields. nih.gov
The scope of the Suzuki-Miyaura reaction with this compound extends to a variety of coupling partners, including aryl and heteroaryl halides. nih.gov The reaction conditions, such as the choice of catalyst and base, are crucial for achieving high yields. Research has shown that sterically bulky and electron-rich phosphine (B1218219) ligands can be effective in promoting the coupling of heteroarylboronic acids. nih.gov
One of the limitations can be the stability of the boronic acid itself. To overcome this, more stable derivatives like potassium heteroaryltrifluoroborates have been developed. These derivatives are often more robust and less susceptible to protodeboronation, providing a reliable alternative for cross-coupling reactions. nih.gov For example, isoquinolin-4-yltrifluoroborate has been successfully prepared and used in cross-coupling reactions. nih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Isoquinoline Derivatives This table is for illustrative purposes and may not represent reactions with the 8-yl isomer specifically but demonstrates the general utility of isoquinoline boronates.
| Coupling Partner 1 (Boron Species) | Coupling Partner 2 (Halide) | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Isoquinolin-4-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | 4-(Isoquinolin-4-yl)benzonitrile | 85 | nih.gov |
| Isoquinolin-4-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | 4-(Isoquinolin-4-yl)benzonitrile | 83 | nih.gov |
The choice of ligand is critical for the success of Suzuki-Miyaura couplings. Ligands stabilize the palladium catalyst and influence its reactivity. libretexts.org Electron-rich and sterically bulky phosphine ligands, such as SPhos and XPhos, are often employed to enhance the rate of oxidative addition and reductive elimination. libretexts.orgnih.gov N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, offering high stability and promoting efficient catalysis. wikipedia.org
Catalyst optimization often involves screening a variety of ligands and palladium precursors to find the most effective combination for a specific substrate pair. yonedalabs.com Pre-catalysts, which are stable Pd(II) complexes that are readily reduced to the active Pd(0) species in situ, have been developed to improve the efficiency and reproducibility of Suzuki-Miyaura reactions. yonedalabs.com The development of highly active catalyst systems has broadened the scope of the Suzuki-Miyaura reaction to include challenging substrates like heteroaryl chlorides. nih.gov
The stereochemistry of the Suzuki-Miyaura reaction is an important consideration, particularly when using substrates with pre-existing stereocenters. The reaction generally proceeds with retention of stereochemistry at the sp2-hybridized carbon of the organoboron reagent and the organohalide. wikipedia.org For reactions involving sp3-hybridized carbons, the stereochemical outcome can be more complex. The transmetalation of primary alkylboron reagents typically occurs with retention of configuration. nih.govresearchgate.net However, for secondary alkylboron reagents, the stereochemical course can be influenced by the ligand, with some ligands promoting retention and others leading to inversion of configuration. nih.gov The oxidative addition step also has stereochemical implications, with vinyl halides undergoing retention of configuration, while allylic and benzylic halides typically show inversion. wikipedia.org The initially formed cis-palladium complex often isomerizes to the more stable trans-complex. wikipedia.orglibretexts.org
The Petasis borono-Mannich (PBM) reaction is a multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgnih.gov This reaction is a powerful tool for the synthesis of α-amino acids and other nitrogen-containing compounds. mdpi.comnih.gov
The mechanism of the Petasis reaction is believed to proceed through the formation of an iminium ion from the amine and the carbonyl component. The boronic acid then reacts with this electrophilic iminium ion to form the final product. wikipedia.org The reaction can be performed under catalyst-free conditions or with the use of catalysts to enhance its efficiency and scope. nih.gov
This compound can potentially be utilized in the Petasis reaction to synthesize novel amino acid derivatives containing the isoquinoline scaffold. The reaction would involve the coupling of this compound with an amine and a carbonyl compound, such as glyoxylic acid, to produce an α-amino acid bearing the isoquinolin-8-yl group. The scope of this transformation would depend on the reactivity of this compound under the reaction conditions and its compatibility with the other components. Research has demonstrated the successful use of various aryl and heteroaryl boronic acids in the Petasis reaction, suggesting that this compound could be a viable substrate. nih.gov
Other Transition Metal-Catalyzed Coupling Reactions
Beyond the Petasis reaction, this compound is a valuable coupling partner in a variety of other transition metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling. mdpi.com However, other less common but equally powerful methods have been developed.
One such example is the nickel-catalyzed arylation of N-acyliminium ions derived from isoquinolines. rsc.orgucla.edu In this process, an isoquinoline is first activated with an acylating agent to form an N-acyliminium ion precursor. A Ni(0) catalyst then facilitates the cross-coupling between this electrophilic intermediate and an aryl boronic acid, including π-neutral and π-deficient variants. ucla.edu This reaction proceeds under mild conditions and demonstrates broad functional group tolerance, providing a powerful method for C-C bond formation at the C-1 position of the isoquinoline ring system. rsc.orgucla.edu The proposed mechanism can involve transmetalation between a nickel complex and the boronic acid ate complex, followed by reductive elimination to yield the arylated product. ucla.edu
C-H Bond Functionalization and Derivatization
The direct functionalization of carbon-hydrogen (C-H) bonds is a major goal in modern organic synthesis, offering a more atom- and step-economical approach to building molecular complexity compared to traditional cross-coupling reactions that require pre-functionalized substrates. rutgers.edusigmaaldrich.com The isoquinoline scaffold is well-suited for such transformations.
Regioselective C-H Activation Strategies
The nitrogen atom within the isoquinoline ring can act as an endogenous directing group, guiding a transition metal catalyst to a specific C-H bond. mdpi.comacs.org This coordination-driven strategy enables highly regioselective functionalization, often at the C8-position, which is ortho to the nitrogen atom. acs.org
Ruthenium(II)-catalyzed C-H activation is a well-established method for this purpose. For instance, isoquinoline itself can direct a Ru(II) catalyst to achieve regioselective hydroxymethylation at the C8-position using paraformaldehyde as the reagent. acs.org The reaction proceeds through a stable cycloruthenated intermediate, ensuring high selectivity. acs.org Similarly, Rhodium(III) catalysts are widely used for the C-H activation of isoquinolines and related heterocycles to forge new C-C and C-heteroatom bonds. rsc.orgresearchgate.netresearchgate.net These methods provide a direct pathway to modify the isoquinoline core without requiring prior installation of an activating group, complementing the reactivity patterns of classical electrophilic substitutions. rutgers.edu
Oxidative Carbofunctionalization Methods
Oxidative functionalization methods involve the formation of new bonds with the concurrent oxidation of either the substrate or the catalyst. In the context of this compound, this can refer to C-H functionalization on the ring or derivatization of the boronic acid group itself.
Transition metal-catalyzed oxidative annulation represents a powerful strategy for building fused ring systems. For example, palladium and rhodium catalysts can activate a C-H bond on a benzamide (B126) precursor, which then undergoes annulation with an unsaturated partner like an alkyne or allene (B1206475) to construct the isoquinolinone core. mdpi.com
Separately, the boronic acid functional group is susceptible to oxidation, a reaction that can be harnessed for synthetic purposes. digitellinc.comnih.gov The C–B bond of arylboronic acids can be converted into a C–O bond (hydroxylation) under oxidative conditions, often using reagents like hydrogen peroxide or photoredox catalysis with a suitable oxidant. nih.govmdpi.com This transformation of this compound would yield 8-hydroxyisoquinoline. While often considered a metabolic liability, this oxidative deboronation is a synthetically useful method for the regioselective installation of a hydroxyl group on an aromatic ring. nih.gov Research has also focused on creating more oxidatively stable boronic acids, for example, by installing intramolecular coordinating groups that reduce the electron density at the boron center. nih.govnih.gov
Tandem and Cascade Reactions in Complex Molecule Synthesis
Tandem and cascade reactions represent highly efficient strategies in organic synthesis, enabling the formation of multiple chemical bonds in a single operation without isolating intermediates. These processes offer significant advantages in terms of atom economy, step economy, and reduced generation of waste. While the isoquinolin-8-yl moiety is a valuable component in complex molecules, the direct application of this compound as a key starting material in widely documented tandem or cascade sequences for complex molecule synthesis is not extensively reported in readily available literature. Methodologies often focus on the synthesis of substituted isoquinolines via transition metal catalysis rather than their subsequent use in complex cascade reactions. acs.org
The strategic combination of a Suzuki-Miyaura cross-coupling reaction with Ring-Closing Metathesis (RCM) is a powerful approach for the synthesis of complex cyclic and polycyclic systems. This sequence typically involves a Suzuki coupling to assemble a diene, which then undergoes RCM to form a ring. The general strategy allows for the rapid construction of molecular complexity from simple precursors.
While this tandem Suzuki-RCM approach has been demonstrated for building various carbocyclic and heterocyclic frameworks, including those containing other nitrogen heterocycles, specific examples detailing the use of this compound as the boronic acid component in such a sequence are not prominently featured in peer-reviewed publications. beilstein-journals.org The conceptual pathway would involve coupling this compound with a halogenated olefin, followed by RCM of the resulting diene, as illustrated in the general scheme below.
General Reaction Scheme: Conceptual Suzuki-RCM Sequence
| Reactant 1 | Reactant 2 | Key Reaction Steps | Product Type |
|---|---|---|---|
| This compound | Halogenated Diene | 1. Pd-catalyzed Suzuki Coupling | Isoquinoline-substituted Carbocycle/Heterocycle |
This table represents a conceptual reaction pathway. Specific, documented examples for this compound are not prevalent in the surveyed literature.
Sequential, one-pot reactions involving multiple distinct bond-forming events are a hallmark of modern synthetic efficiency. A sequence combining amination, Suzuki coupling, and alkylation would enable the rapid diversification of a common scaffold. For instance, a molecule could first undergo a palladium- or nickel-catalyzed amination, followed by a Suzuki coupling using an organoboron reagent, and finally an alkylation to generate a highly substituted product.
Methodologies for sequential cross-couplings have been developed, for example, using nickel-catalyzed amination followed by a Suzuki reaction. acs.org However, the application of this compound within such a specific three-step (amination/Suzuki/alkylation) sequential protocol for the synthesis of complex molecules is not a well-documented area. The research literature tends to focus on the individual reactions, such as the Suzuki coupling of isoquinolinylboronic acids with various partners, rather than their integration into a one-pot, three-component sequence of this nature. acs.org
Role in Medicinal Chemistry and Drug Discovery
Development of Biologically Active Molecules
The primary application of isoquinolin-8-ylboronic acid in medicinal chemistry is as a key intermediate in the synthesis of biologically active molecules. chembk.com Its utility spans the creation of new pharmaceutical agents and the investigation of previously unexplored therapeutic properties.
This compound serves as a critical building block in the synthesis of a range of pharmaceutical agents. chemimpex.com The Suzuki-Miyaura coupling reaction is a cornerstone of this process, enabling the formation of carbon-carbon bonds between the isoquinoline (B145761) core and other aryl or heteroaryl structures. This method is instrumental in constructing complex molecular architectures that are often required for potent and selective biological activity.
Researchers have utilized this compound in the development of various classes of therapeutic agents. For instance, it has been employed in the synthesis of inhibitors for critical biological targets, including kinases, which are enzymes often implicated in diseases like cancer. nih.govmuni.cz The compound is also integral to creating novel scaffolds for treating neuroendocrine prostate cancer and for developing molecules that can antagonize Inhibitor of Apoptosis Proteins (IAPs). mdpi.comnih.gov
Table 1: Examples of Pharmaceutical Agent Classes Synthesized Using this compound
| Therapeutic Target/Class | Disease Area | Synthetic Role of this compound | Reference |
|---|---|---|---|
| Cyclin-dependent kinase 8 (CDK8) Inhibitors | Cancer | Hinge-binding fragment for kinase interaction | nih.gov |
| Activin Receptor-Like Kinase 2 (ALK2) Inhibitors | Rare genetic disorders | Key structural moiety for inhibitory activity | muni.cz |
| Inhibitor of Apoptosis Proteins (IAP) Antagonists | Cancer | Scaffold for mimicking protein interactions | nih.gov |
| Neuroendocrine Prostate Cancer Inhibitors | Cancer | Building block for novel isoquinoline derivatives | mdpi.com |
The incorporation of the isoquinolin-8-yl moiety into new molecular entities allows for the exploration of novel therapeutic avenues. The isoquinoline structure itself is known to interact with a variety of biological targets, and by using this compound, medicinal chemists can systematically modify structures to optimize these interactions. chemimpex.comnih.gov
Research has focused on developing isoquinoline derivatives with potent antiproliferative activity against various cancer cell lines. mdpi.com For example, studies on isoquinoline derivatives for neuroendocrine prostate cancer have led to the discovery of compounds with significant inhibitory activity and high selectivity. mdpi.com Furthermore, the compound has been used in the synthesis of molecules designed to inhibit nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses and the development of cancer and autoimmune diseases. google.com The ability to readily synthesize a library of analogues using this compound facilitates the systematic investigation of their therapeutic potential. mdpi.commdpi.com
Design of Targeted Drug Delivery Systems
Beyond its role in creating active pharmaceutical ingredients, this compound and boronic acids, in general, are being explored for their utility in sophisticated drug delivery systems. chemimpex.comrsc.org
Bioconjugation involves linking a biomolecule, such as a protein or antibody, to another molecule, like a drug or imaging agent. rsc.org this compound is a candidate for such strategies. chemimpex.com Boronic acids can be used as "warheads" in bioconjugation due to their unique reactivity. rsc.org Although specific examples detailing this compound in complex bioconjugates are emerging, the general principles are well-established for the boronic acid class. rsc.orgnih.govresearchgate.net These strategies aim to create highly specific therapeutics that can deliver a potent payload directly to the site of disease, minimizing off-target effects.
A key feature of the boronic acid functional group is its ability to form reversible covalent bonds with diols (molecules with two adjacent hydroxyl groups). cymitquimica.comcymitquimica.com This property is particularly relevant in a biological context, as sugar molecules (saccharides) and certain amino acid residues in proteins contain diol functionalities. smolecule.comnih.gov
This reversible interaction is being explored for several applications:
Targeted Drug Delivery: Boronic acid-containing molecules can be designed to bind to specific carbohydrate structures that are overexpressed on the surface of cancer cells, a strategy for targeted drug delivery. researchgate.net
Enzyme Inhibition: The boronic acid can form a reversible covalent bond with serine or threonine residues within the active site of an enzyme, leading to potent and selective inhibition. nih.gov
Stimuli-Responsive Systems: The stability of the bond between a boronic acid and a diol is often dependent on pH. researchgate.net This characteristic can be exploited to design drug delivery systems that release their payload in the specific pH environment of a tumor or a particular cellular compartment. rsc.orgresearchgate.net
This capacity for reversible covalent interaction provides a sophisticated mechanism for controlling the biological activity and delivery of therapeutic constructs. rsc.orgnih.gov
Inhibitor Development and Structure-Activity Relationship (SAR) Studies
This compound is a valuable tool for developing enzyme inhibitors and for conducting structure-activity relationship (SAR) studies. SAR is a critical process in drug discovery where the relationship between a molecule's chemical structure and its biological activity is systematically investigated to design more potent and selective drugs.
The compound has been instrumental in the development of inhibitors for several key protein families. In a study focused on developing potent and selective inhibitors for Cyclin-dependent kinase 8 (CDK8), a target in oncology, researchers synthesized a series of compounds using various isoquinoline boronic acid isomers. nih.gov Their preliminary SAR revealed that while other isomers led to a significant decrease in potency, the use of a related 7-isoquinoline group was optimal for inhibitory activity, highlighting the importance of the nitrogen atom's position and the point of attachment for target binding. nih.gov
Similarly, in the development of opioid peptidomimetics, this compound was used to introduce a specific chemical group via Suzuki coupling. mdpi.com The resulting analogue was found to be selective for the delta-opioid receptor (DOR) over kappa- and mu-opioid receptors (KOR and MOR), demonstrating how the isoquinoline moiety can fine-tune receptor selectivity. mdpi.com
Further SAR studies on isoquinoline derivatives for prostate cancer have systematically explored substitutions on different parts of the molecule. mdpi.com By starting with a lead compound and synthesizing analogues using building blocks like this compound, researchers can determine which structural features are essential for activity. For example, modifications at the 4-, 6-, and 7-positions of the isoquinoline core were shown to have a significant impact on the antiproliferative activity against cancer cell lines. mdpi.com These detailed SAR investigations are essential for optimizing lead compounds into clinical candidates.
Isoquinoline-Based Inhibitors for Specific Biological Targets
The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a template for designing inhibitors against various biological targets. nih.gov The versatility of the isoquinoline ring system allows for the development of potent and selective agents for targets implicated in cancer and other diseases. nih.govchemrxiv.org this compound, in particular, serves as a key building block in the synthesis of complex, biologically active molecules through reactions like the Suzuki-Miyaura cross-coupling. chemimpex.com
BET Bromodomains
Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in transcriptional regulation. nih.govfrontiersin.org Their involvement in the transcription of genes related to cancer and inflammation has made them attractive therapeutic targets. frontiersin.org Small molecule inhibitors that bind to the acetyl-lysine binding pockets of BET proteins have shown significant therapeutic potential. nih.gov
In the development of new BET inhibitors, isoquinoline-based scaffolds have been explored to enhance potency and selectivity. For instance, structure-based design led to the synthesis of a series of pyrimido[4,5-b]indole derivatives. nih.govacs.org In this series, isoquinoline-8-boronic acid was used as a reagent to introduce an isoquinolin-8-yl group into the final compound. nih.govacs.org
One such derivative, compound 36 (4-(4-(Isoquinolin-8-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole), was synthesized and evaluated for its binding affinity to BET bromodomains. acs.org This compound demonstrated nanomolar binding affinities for the first (BD1) and second (BD2) bromodomains of the BET protein BRD4. acs.org The strategic placement of the isoquinoline moiety was part of an optimization effort to improve interactions within the target's binding pocket. nih.govacs.org The design strategy involved targeting a specific hydrophobic "WPF" pocket, and modifications that successfully targeted this area significantly improved binding affinity. nih.govacs.org For example, compound 8 , a precursor design, showed a more than 30-fold increase in potency compared to its parent compound 7 , validating the design strategy. nih.govacs.org These findings underscore the utility of the isoquinoline scaffold in generating potent BET inhibitors. acs.org
Table 1: Binding Affinities of Selected Isoquinoline-Related BET Inhibitors This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Target | Ki (nM) |
|---|---|---|
| 8 | BRD4 BD1 | 12.0 |
| 8 | BRD4 BD2 | 10.4 |
| 17 | BRD4 BD1 | 2.5 |
| 17 | BRD4 BD2 | 1.8 |
| 31 | BRD4 BD1 | 1.8 |
| 31 | BRD4 BD2 | 1.5 |
Data sourced from ACS Publications. acs.org
Neuroendocrine Prostate Cancer Cells
Neuroendocrine prostate cancer (NEPC) is an aggressive variant of prostate cancer that often emerges as a mechanism of resistance to hormone therapies. nih.govmdpi.comnih.gov It is characterized by poor prognosis and limited treatment options, driving the search for novel therapeutic agents. nih.govmdpi.com
Researchers have investigated isoquinoline derivatives as potential inhibitors of NEPC cell proliferation. nih.govmdpi.com Starting from the natural product lycobetaine, which exhibits antitumor activity, scientists simplified its structure to create isoquinoline derivatives with an aryl substitution at the 4-position. nih.govmdpi.com This led to an initial hit compound, 1 , which showed antiproliferative activity against the NEPC cell line LASCPC-01. nih.govmdpi.com
Further structural optimization and systematic structure-activity relationship (SAR) studies were conducted, leading to the discovery of compound 46 . nih.gov This optimized compound demonstrated potent inhibitory activity against the LASCPC-01 cell line with an IC₅₀ value of 0.47 μM. nih.gov Notably, compound 46 also displayed high selectivity, being over 190 times more selective for the NEPC cell line compared to the PC-3 prostate cancer cell line. nih.gov Mechanistic studies revealed that both lycobetaine and the optimized compound 46 induce G1 cell cycle arrest and apoptosis in a dose-dependent manner. nih.gov
Role in Medicinal Chemistry
Scaffold for Drug Discovery
The isoquinoline (B145761) nucleus is recognized as a privileged structure in drug discovery due to its frequent appearance in molecules with significant therapeutic properties. nih.govnih.govwisdomlib.org Isoquinolin-8-ylboronic acid serves as a highly valuable starting material for generating novel isoquinoline-based compounds. Its ability to participate in versatile coupling reactions allows for the systematic modification of the isoquinoline core at the 8-position, leading to the creation of compound libraries for high-throughput screening against various biological targets.
Synthesis of Biologically Active Molecules
The utility of coupling chemistry at the 8-position of the isoquinoline ring is well-documented in the synthesis of targeted, biologically active molecules. For instance, researchers have synthesized novel 8-aryltetrahydroisoquinolines as flexible analogues of aporphine, a class of alkaloids with dopaminergic activity, using Suzuki coupling with an 8-bromo-isoquinoline precursor. researchgate.net In another study, a Suzuki-Miyaura coupling involving an 8-chloro-isoquinolinone and various boronic acids was the key step in producing a series of (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones, which were subsequently evaluated for their cell toxicity. mdpi.com These examples underscore the role of this compound as a key intermediate for accessing new chemical entities with potential therapeutic applications.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms in Boronic Acid Chemistry
The participation of isoquinolin-8-ylboronic acid in widely-used reactions, such as the Suzuki-Miyaura cross-coupling, has prompted detailed mechanistic studies. These investigations aim to understand the sequence of elementary steps, including oxidative addition, transmetalation, and reductive elimination, that constitute the catalytic cycle.
Cross-coupling reactions catalyzed by transition metals, such as palladium or nickel, are fundamental to modern organic synthesis. rsc.orgnih.gov While specific transition state analyses for this compound are not extensively documented, the general mechanism for arylboronic acids provides a robust framework. The key transmetalation step, where the isoquinolinyl group is transferred from boron to the metal center, is considered rate-determining in many cases.
Computational studies on model systems, such as the coupling of phenylboronic acid with acetic anhydride, suggest that the transmetalation proceeds through a transition state where a base (e.g., acetate (B1210297) or hydroxide) coordinates to the boron atom, facilitating the transfer of the organic group to the palladium center. nih.gov This process involves the formation of a boronate intermediate, which is more nucleophilic than the free boronic acid. For this compound, the nitrogen atom in the isoquinoline (B145761) ring could potentially influence the stability of intermediates and transition states through coordination or electronic effects.
Table 1: Key Elementary Steps in a General Suzuki-Miyaura Catalytic Cycle
| Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex. | Ar-Pd(II)-X |
| Transmetalation | The organic group from the boronic acid is transferred to the palladium center, displacing the halide. A base is required to activate the boronic acid. | Ar-Pd(II)-Ar' |
| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. | Ar-Ar' |
Additives, particularly the base, are essential for the activation of the boronic acid. The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex, which is the active species in the transmetalation step. The nature of the base (e.g., carbonates, phosphates, hydroxides) can significantly affect the reaction efficiency. For this compound, the choice of base must be optimized to ensure efficient formation of the boronate complex without promoting undesired side reactions like protodeboronation.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. nih.gov These calculations provide insights that are often difficult to obtain through experimental means alone.
DFT calculations can predict the reactivity of this compound by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net
For this compound, the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring is expected to lower the energy of the LUMO, potentially making it a good electron acceptor. The distribution of these orbitals can also predict regioselectivity in reactions. Furthermore, DFT can be used to calculate various reactivity descriptors that quantify aspects of a molecule's behavior. mdpi.com
Table 2: Conceptual Reactivity Descriptors from DFT
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | The tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
Note: These are approximations based on Koopmans' theorem. Values would be calculated for this compound in a specific study.
DFT is instrumental in validating proposed reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products along a reaction coordinate. nih.gov By mapping the potential energy surface, researchers can identify the lowest energy pathway and calculate activation barriers for each elementary step.
In the context of cross-coupling reactions involving this compound, DFT could be used to:
Model the structure of the pre-catalyst and the active catalytic species.
Calculate the energy barrier for the oxidative addition step.
Compare the energetics of different possible transition states for the crucial transmetalation step.
Determine the energy released during the final reductive elimination step.
These calculations can confirm, for instance, that a proposed six-membered transition state in a transmetalation step is energetically more favorable than an alternative four-membered ring, thereby supporting a specific mechanistic hypothesis. mdpi.com
Spectroscopic Analysis and Deuterium (B1214612) Labeling Experiments
Mechanistic hypotheses derived from computational studies are often confirmed using experimental techniques like spectroscopic analysis and isotope labeling. In-situ monitoring of reactions using techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy can help identify key reactive intermediates.
Deuterium labeling is a powerful technique for elucidating reaction mechanisms. researchgate.net By strategically replacing hydrogen atoms with deuterium in a reactant molecule, chemists can trace the path of these atoms throughout the reaction. For example, to investigate the mechanism of protodeboronation (an undesirable side reaction where the boronic acid group is replaced by a hydrogen atom), one could use a deuterated solvent (e.g., D₂O). The incorporation of deuterium into the isoquinoline ring at the position formerly occupied by the boronic acid group would provide direct evidence for this pathway. Kinetic isotope effect (KIE) studies, where the reaction rate is compared between the normal and deuterated substrate, can also provide information about bond-breaking events in the rate-determining step of a reaction.
Total Synthesis of Complex Natural Products and Analogues
Utilization of Isoquinolin-8-ylboronic Acid as a Key Intermediate
This compound serves as a critical building block in the convergent synthesis of several complex natural products, most notably the naphthylisoquinoline alkaloids (NIQAs). nih.gov These alkaloids are characterized by a biaryl axis connecting a naphthalene (B1677914) and an isoquinoline (B145761) unit, which is often sterically hindered and constitutes a chiral axis (atropisomerism). acs.org The total synthesis of these molecules typically involves a strategy where the naphthalene and isoquinoline moieties are synthesized separately and then joined in a key cross-coupling step. researchgate.net
In this context, this compound (or its corresponding boronate esters, such as the pinacol (B44631) ester) functions as the nucleophilic partner representing the entire isoquinoline portion of the target molecule. Its utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, allowing for the efficient and regioselective formation of the pivotal carbon-carbon bond that constitutes the biaryl axis. chemimpex.com By preparing a suitably functionalized isoquinoline core with a boronic acid at the C-8 position, chemists can strategically introduce this complex heterocyclic system into the backbone of the target natural product in a late-stage, bond-forming reaction. This approach is crucial for improving synthetic efficiency and convergence.
The preparation of the isoquinoline boronic acid intermediate itself can be achieved through various methods, often involving the borylation of a corresponding halo-isoquinoline, such as 8-bromoisoquinoline (B29762), using reagents like bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst.
Strategies for Incorporating the Isoquinoline Moiety into Natural Product Backbones
The primary and most effective strategy for incorporating the isoquinoline moiety from this compound into the backbone of natural products is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction is one of the most powerful and versatile methods for C-C bond formation between sp²-hybridized carbon atoms, making it ideal for constructing the biaryl linkage in NIQAs. nih.gov
The general approach involves the coupling of an isoquinoline-8-boronic acid or its ester derivative with a functionalized naphthalene partner, which is typically an aryl halide (iodide or bromide) or an aryl triflate. acs.org The reaction requires a palladium catalyst, a suitable ligand to facilitate the catalytic cycle, and a base to activate the boronic acid. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially when dealing with sterically demanding coupling partners, which is common in the synthesis of NIQAs.
Below is a table summarizing representative conditions for Suzuki-Miyaura couplings used in the synthesis of naphthylisoquinoline alkaloid precursors.
| Isoquinoline Partner | Naphthalene Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| This compound pinacol ester | 1-Iodo-naphthalene derivative | Pd(OAc)₂ / SPhos | Ba(OH)₂ | Toluene/H₂O | High | acs.org |
| Substituted 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | Substituted 1-bromo-naphthalene | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 70-85% | researchgate.net |
| This compound | Aryl Triflate of a Naphthol derivative | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Good | nih.gov |
This strategy has proven to be highly reliable for forging the sterically congested C8-C1' or C8-C5' bonds found in various NIQA families, providing a convergent and efficient route to their complex carbon skeletons.
Asymmetric Synthesis Approaches Employing Chiral Boronic Acid Derivatives
The synthesis of NIQAs presents a significant stereochemical challenge due to the presence of axial chirality. The development of asymmetric methods to control the configuration of the biaryl axis is a key focus in the total synthesis of these compounds. While the direct use of a chiral boronic acid derivative—where chirality is located on the boron atom or its ligands—is a known strategy in asymmetric synthesis, the approaches for NIQAs have predominantly relied on other methods that still involve the boronic acid reagent. diva-portal.org
Two main strategies have been successfully employed to achieve atroposelective Suzuki-Miyaura couplings for the synthesis of NIQAs:
Auxiliary-Controlled Synthesis : In this approach, a chiral auxiliary is temporarily attached to one of the coupling partners, typically near the reactive site. acs.org For instance, a chiral amino group can be placed at the ortho-position of the aryl halide. acs.org This existing central chirality directs the stereochemical outcome of the biaryl bond formation, leading to a high diastereomeric excess of one atropisomer. The chiral auxiliary is then removed in a subsequent step to furnish the final enantiomerically enriched natural product. acs.orgacs.org
Catalyst-Controlled Synthesis : This strategy utilizes a chiral ligand complexed to the palladium catalyst. The chiral environment created by the ligand around the metal center differentiates the two competing transition states, leading to the preferential formation of one atropisomer. This method is highly attractive as it avoids the need to install and remove a chiral auxiliary. Chiral phosphine (B1218219) ligands, such as those of the Walphos family, have been employed in asymmetric Larock isoquinoline synthesis, a related transformation for generating axial chirality. acs.org Similarly, chiral N-heterocyclic carbene (NHC) ligands have shown promise in controlling atroposelectivity in challenging cross-coupling reactions.
While the direct use of chiral isoquinoline boronic acid derivatives is not the most common approach reported for NIQA synthesis, the development of novel chiral boron reagents remains an active area of research. beilstein-journals.org Such reagents could offer an alternative and powerful method for inducing asymmetry in the synthesis of these and other complex, axially chiral natural products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
